molecular formula C12H14O4 B13571682 Methyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate

Methyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate

Cat. No.: B13571682
M. Wt: 222.24 g/mol
InChI Key: YWPOOZJILNKOFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate is a β-keto ester characterized by a phenyl ring substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at the 2- and 5-positions, respectively. The compound features a methyl ester group at the β-keto position, contributing to its reactivity in organic synthesis, particularly in cyclization and condensation reactions. Applications include its use as a precursor in pharmaceuticals, agrochemicals, and materials science due to the versatility of the β-keto ester functional group.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate

InChI

InChI=1S/C12H14O4/c1-8-4-5-11(15-2)9(6-8)10(13)7-12(14)16-3/h4-6H,7H2,1-3H3

InChI Key

YWPOOZJILNKOFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(=O)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate typically involves the esterification of 3-(2-methoxy-5-methylphenyl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂R) are employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The methoxy and methyl groups can influence the compound’s reactivity and interactions with enzymes and other proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly influence physical, spectral, and reactive properties. Key analogs include:

Ethyl 3-(3-Fluoro-5-methylphenyl)-3-oxopropanoate (CAS 1823386-91-9)
  • Structure : Features a fluorine atom at the 3-position and a methyl group at the 5-position on the phenyl ring, with an ethyl ester group.
  • Molecular Formula : C₁₂H₁₃FO₃ (vs. C₁₂H₁₄O₄ for the target compound).
Methyl 3-Oxo-3-(phenylamino)propanoate (Compound 10 in )
  • Structure: Replaces the substituted phenyl ring with a phenylamino (-NHPh) group.
  • Key Data :
    • HRMS: 193.0739 ([M+H]⁺)
    • IR Peaks: 1740 cm⁻¹ (ester C=O) and 1670 cm⁻¹ (amide C=O).
  • Impact: The phenylamino group introduces hydrogen-bonding capability, altering solubility and reactivity. The absence of methoxy/methyl substituents reduces steric hindrance, favoring different reaction pathways .

Ester Group Modifications

Variations in the ester group (R-O-) affect lipophilicity, stability, and synthetic utility:

Compound Name Ester Group Molecular Weight Key Spectral Data (IR, cm⁻¹) HRMS ([M+H]⁺) Source
Allyl 3-[Methyl(phenyl)amino]-3-oxopropanoate (5) Allyl 233.1052 1744 (ester), 1667 (amide) 233.1052
Benzyl analog (6) Benzyl 283.1208 1746 (ester), 1660 (amide) 283.1208
tert-Butyl analog (7) tert-Butyl 249.1365 1735 (ester), 1664 (amide) 249.1365
Target Compound Methyl 222.23 ~1740 (ester), ~1670 (keto) N/A Inference
  • Methyl esters, being smaller, often exhibit higher volatility and faster reactivity in transesterification .
HPLC Retention Behavior
  • A structurally related β-keto ester from , (4aR)-N-(4-bromo-3,5-difluorophenyl)-1-[(2,4-dimethoxyphenyl)methyl]carboxamide, exhibits an HPLC retention time of 1.64 minutes (condition: SQD-FA05).
  • Inference: The target compound, with a less polar 2-methoxy-5-methylphenyl group, would likely have a shorter retention time than polar analogs (e.g., those with amino groups) but longer than non-polar derivatives .

Biological Activity

Methyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester compound characterized by a methoxy and methyl substituent on the aromatic ring. Its structure can be represented as follows:

C13H14O4\text{C}_{13}\text{H}_{14}\text{O}_4

The biological activity of this compound primarily involves enzyme inhibition and interaction with various molecular targets. The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate access and inhibiting enzymatic activity. This mechanism is critical in studies related to drug development, particularly in targeting metabolic pathways.

Enzyme Inhibition

Studies indicate that this compound exhibits enzyme inhibition properties. For example, it has been utilized in research focusing on enzyme-ligand interactions, demonstrating potential as a lead compound for developing inhibitors against various targets.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : A study demonstrated that this compound could serve as an intermediate for synthesizing enzyme inhibitors. The research highlighted its role in inhibiting specific metabolic enzymes, which could be relevant for therapeutic applications in metabolic disorders .
  • Anticancer Potential : While direct studies on this specific compound are sparse, related compounds have shown promising results. For example, derivatives with similar functional groups were tested against non-small cell lung carcinoma (NSCLC) cell lines, yielding IC50 values ranging from 1.48 to 47.02 µM . This suggests that this compound may possess analogous anticancer properties warranting further exploration.
  • Pharmacological Applications : The compound has been noted for its utility in synthesizing more complex organic molecules, which could lead to the development of novel pharmacological agents .

Data Table: Biological Activity Overview

Biological ActivityMechanismReference
Enzyme InhibitionBinding to active site
Anticancer ActivityCytotoxic effects on cancer cell lines
Synthesis of Complex MoleculesIntermediate for drug development

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.